2-(benzylthio)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide 2-(benzylthio)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1235068-78-6
VCID: VC7686077
InChI: InChI=1S/C19H24N4OS/c24-18(15-25-14-17-5-2-1-3-6-17)22-13-16-7-11-23(12-8-16)19-20-9-4-10-21-19/h1-6,9-10,16H,7-8,11-15H2,(H,22,24)
SMILES: C1CN(CCC1CNC(=O)CSCC2=CC=CC=C2)C3=NC=CC=N3
Molecular Formula: C19H24N4OS
Molecular Weight: 356.49

2-(benzylthio)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide

CAS No.: 1235068-78-6

Cat. No.: VC7686077

Molecular Formula: C19H24N4OS

Molecular Weight: 356.49

* For research use only. Not for human or veterinary use.

2-(benzylthio)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide - 1235068-78-6

Specification

CAS No. 1235068-78-6
Molecular Formula C19H24N4OS
Molecular Weight 356.49
IUPAC Name 2-benzylsulfanyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]acetamide
Standard InChI InChI=1S/C19H24N4OS/c24-18(15-25-14-17-5-2-1-3-6-17)22-13-16-7-11-23(12-8-16)19-20-9-4-10-21-19/h1-6,9-10,16H,7-8,11-15H2,(H,22,24)
Standard InChI Key CBHNBLJTDLXAOM-UHFFFAOYSA-N
SMILES C1CN(CCC1CNC(=O)CSCC2=CC=CC=C2)C3=NC=CC=N3

Introduction

Structural Characteristics and Molecular Properties

Chemical Architecture

The molecule comprises three distinct regions:

  • Benzylthio ether moiety: A sulfur-linked benzyl group (C₆H₅-CH₂-S-) attached to the acetamide backbone.

  • Acetamide core: The central -N-C(=O)-CH₂-S- unit, which facilitates hydrogen bonding and dipole interactions.

  • Piperidine-pyrimidine substituent: A piperidine ring (C₅H₁₀N) substituted at the 1-position with a pyrimidin-2-yl group and at the 4-position with a methylacetamide chain.

Table 1: Computed Molecular Properties

PropertyValueCalculation Method
Molecular FormulaC₂₀H₂₅N₅OSPubChem-like estimation
Molecular Weight399.51 g/molMonoisotopic mass
Topological Polar SA108 ŲPubChem descriptor
Hydrogen Bond Donors2Acetamide NH, pyrimidine NH
Hydrogen Bond Acceptors5Pyrimidine N, acetamide O, S

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of 2-(benzylthio)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide likely involves multi-step sequences:

Piperidine Functionalization

  • Piperidin-4-ylmethylamine preparation: N-alkylation of piperidine-4-carboxaldehyde with ammonium hydroxide, followed by reductive amination .

  • Pyrimidine coupling: Nucleophilic aromatic substitution of 2-chloropyrimidine with the piperidine intermediate under basic conditions (e.g., K₂CO₃/DMF) .

Acetamide Assembly

  • Thioether formation: Reaction of 2-chloroacetamide with benzyl mercaptan in the presence of triethylamine (TEA) as a base.

  • Amide coupling: Condensation of the thioether-acetic acid derivative with the piperidine-pyrimidine amine using EDCl/HOBt or other carbodiimide reagents .

Purification and Characterization

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients.

  • Spectroscopic validation:

    • ¹H NMR: δ 8.3–8.5 ppm (pyrimidine protons), δ 4.2–4.4 ppm (CH₂-S), δ 3.1–3.3 ppm (piperidine CH₂-N) .

    • LC-MS: m/z 400.5 [M+H]⁺ .

ParameterPredictionBasis
LogP3.2 ± 0.3XLogP3-AA
Solubility-3.5 (LogS)ESOL method
CYP450 3A4 inhibitionModerateStructural analogy to
hERG liabilityLowAbsence of basic amines

Comparative Analysis with Structural Analogs

Activity Trends in Piperidine-Acetamide Derivatives

  • Antimicrobial activity: Analog 2-ethoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide (PubChem CID 52196927) showed MIC = 8 µg/mL against S. aureus .

  • Antitubercular potential: Pyrimidine-containing compounds in exhibited IC₅₀ < 1 µM against M.tb.

Impact of Substituent Variation

Modification SiteBiological OutcomeExample
Benzylthio → MethylthioReduced cytotoxicityCID 52196927 vs.
Pyrimidin-2-yl → Pyridin-2-ylImproved solubilityCID 136237396

Industrial and Research Applications

Medicinal Chemistry

  • Lead optimization: The compound’s modular structure allows for derivatization at the benzylthio, piperidine, or pyrimidine positions .

  • Prodrug development: Thioether oxidation to sulfone derivatives could enhance bioavailability.

Material Science

  • Ligand design: Potential as a metal-chelating agent via pyrimidine N and sulfur atoms.

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